
2-Phenylpropanoate
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Overview
Description
2-Phenylpropanoate, also known as hydratropic acid ester, is a chiral carboxylic acid ester with the general formula R-2-phenylpropanoate, where R represents an alkyl or aryl group. The parent acid, 2-phenylpropanoic acid (CAS 492-37-5), is classified as a phenylpropanoic acid derivative, widely recognized for its industrial relevance, particularly in pharmaceuticals and biocatalysis . Its esters, such as methyl, ethyl, and tert-butyl derivatives, are critical intermediates in organic synthesis and enzymatic resolution processes. Key features include:
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 2-phenylpropanoate derivatives while ensuring reproducibility?
To optimize synthesis, systematically vary reaction parameters (e.g., catalysts, solvents, temperature) and monitor yields via analytical techniques like NMR or HPLC. For novel compounds, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis to confirm purity and identity. Reproducibility requires detailed procedural documentation, including exact molar ratios and purification steps (e.g., recrystallization solvents). For known derivatives, cite literature methods but validate with current instrumentation .
Q. What analytical methods are most reliable for assessing the purity of this compound esters?
Use a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, FTIR) methods. HPLC with UV detection can quantify impurities at trace levels (<0.1%), while ¹H NMR integration ratios verify structural integrity. Cross-reference melting points and optical rotation values (if chiral) against literature data from authoritative databases like NIST Chemistry WebBook .
Q. How should researchers design experiments to evaluate the biological activity of this compound analogs?
Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using dose-response curves. Include positive and negative controls to validate assay conditions. For chiral derivatives, test enantiomers separately to identify stereospecific effects. Document solvent compatibility (e.g., DMSO tolerance in cell lines) and replicate experiments to ensure statistical significance .
Q. What strategies are effective for resolving enantiomers of chiral this compound derivatives?
Employ chiral chromatography (HPLC with chiral stationary phases) or enzymatic resolution using esterases. For preparative-scale separation, synthesize diastereomeric salts with chiral amines (e.g., cinchona alkaloids) and characterize via X-ray crystallography. Compare optical rotation data with literature values to confirm enantiopurity .
Advanced Research Questions
Q. How do Lewis acid catalysts influence the regioselectivity of this compound rearrangement reactions?
Evaluate catalysts (e.g., ZnCl₂ vs. Zn-Y zeolites) using kinetic and mechanistic studies. Monitor reaction intermediates via in situ FTIR or mass spectrometry. Softer Lewis acids (e.g., Zn-Y zeolites) may favor specific pathways due to their electron-deficient sites, altering product distribution. Computational modeling (DFT) can predict transition states and validate experimental outcomes .
Q. How can conflicting data on the stability of this compound derivatives under varying pH conditions be resolved?
Conduct controlled stability studies using buffered solutions (pH 1–13) and analyze degradation products via LC-MS. Replicate conditions from prior studies to identify variables (e.g., temperature, ionic strength). Validate findings with accelerated stability testing (40°C/75% RH) and statistical analysis (ANOVA) to isolate contributing factors .
Q. What methodologies are recommended for assessing the toxicity of this compound metabolites in mammalian systems?
Use in vitro hepatocyte models to screen for CYP450-mediated metabolites, followed by in vivo rodent studies measuring acute toxicity (LD₅₀) and organ-specific effects. Compare results to structural analogs with known safety profiles. Adhere to OECD guidelines for dose escalation and histopathological analysis .
Q. How can computational models predict the binding affinity of this compound derivatives to target proteins?
Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using protein structures from the PDB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Adjust force fields to account for protonation states under physiological conditions .
Q. What experimental approaches elucidate the degradation pathways of this compound esters in environmental matrices?
Use LC-HRMS to identify photolytic or hydrolytic degradation products in simulated sunlight (Xe lamp) or aqueous buffers. Isotope labeling (¹⁴C) tracks mineralization rates in soil or microbial cultures. Compare degradation kinetics under aerobic vs. anaerobic conditions .
Q. How do structural modifications to the phenyl ring affect the pharmacokinetics of this compound-based prodrugs?
Introduce substituents (e.g., methyl, halogen) at para/meta positions and measure logP (octanol-water partition) to correlate with absorption. Conduct pharmacokinetic studies in rodent models to assess bioavailability, half-life, and metabolite profiles. Use QSAR models to optimize substituent patterns for target tissue delivery .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs of 2-phenylpropanoate:
Key Observations:
- Enantioselectivity: Methyl this compound exhibits exceptional stereochemical control (98.4–98.9% ee) under SmI2/H2O/NEt3 conditions, attributed to rapid electron transfer minimizing cis-isomerization .
- Reactivity : tert-Butyl derivatives demonstrate superior yields (90%) in cross-coupling reactions compared to smaller esters, likely due to steric protection of the ester group .
- Safety Profiles: Ethyl this compound is flagged for oral toxicity (H302) and skin irritation (H315), whereas methyl analogs lack explicit hazard data in available literature .
Biocatalytic Relevance
- Substrate Specificity: Wild-type enzymes exhibit low specificity for methyl-(R/S)-2-phenylpropanoate (Eapp values in Table 1), necessitating protein engineering for industrial use .
- Crystallographic Insights: The EH3S192A enzyme complexed with methyl-(R/S)-2-phenylpropanoate (PDB: 6SYA, 6SXY) reveals residue I244’s role in chiral recognition .
Properties
CAS No. |
7233-85-4 |
---|---|
Molecular Formula |
C9H9O2- |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2-phenylpropanoate |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/p-1 |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-M |
SMILES |
CC(C1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.